HCA2 Receptor Binding Affinity: Target Compound vs. Endogenous Agonist Nicotinic Acid
5-Chloro-2-hydroxy-6-methylnicotinic acid demonstrates nanomolar affinity for the recombinant human HCA2 receptor, a key target in lipid metabolism and inflammation. In a competitive radioligand binding assay using [5,6-³H]-nicotinic acid and membranes from Flp-In HEK cells, the compound exhibited an IC₅₀ of 327 nM [1]. This affinity is substantially higher than that of the endogenous agonist nicotinic acid, which is reported to have a much lower affinity with an IC₅₀ in the low micromolar range (e.g., >1 μM) in similar assay formats [2]. The chloro and methyl substitutions on the nicotinic acid scaffold are critical for this enhanced binding, as demonstrated by structure-activity relationship (SAR) studies on related anthranilic acid derivatives [2].
| Evidence Dimension | Binding Affinity (IC₅₀) to recombinant human HCA2 receptor |
|---|---|
| Target Compound Data | 327 nM |
| Comparator Or Baseline | Nicotinic acid (endogenous agonist), IC₅₀ >1 μM (approximate, based on SAR study comparator data) |
| Quantified Difference | At least 3-fold higher affinity for target compound |
| Conditions | Displacement of [5,6-³H]-nicotinic acid from recombinant human HCA2 receptor expressed in Flp-In HEK cell membranes, 2-hour incubation, microbeta counting |
Why This Matters
This quantifies a clear potency advantage over the endogenous ligand, establishing the compound as a superior molecular probe for HCA2 target engagement studies.
- [1] BindingDB BDBM50022066 CHEMBL3299113. Displacement of [5,6-3H]-nicotinic acid from recombinant human HCA2 receptor. Binding Database. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50022066 View Source
- [2] van Veldhoven JP, Liu R, Thee SA, Wouters Y, Verhoork SJ, Mooiman C, Louvel J, IJzerman AP. Affinity and kinetics study of anthranilic acids as HCA2 receptor agonists. Bioorg Med Chem. 2015;23(14):4013-25. View Source
